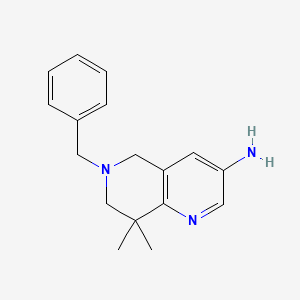
1-BROMO-4-CHLOROBUTANE-D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chlorobutane-D8 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 1-Bromo-4-chlorobutane, where the hydrogen atoms are replaced with deuterium. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorobutane-D8 can be synthesized through the deuteration of 1-Bromo-4-chlorobutane. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction typically takes place under controlled conditions to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. The production process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-chlorobutane-D8 undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: It can participate in elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs in polar solvents such as water or alcohol.
Elimination Reactions: Reagents such as potassium tert-butoxide or sodium ethoxide are used in non-polar solvents like ethanol or methanol.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted butanes where the bromine or chlorine atom is replaced by another functional group.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen and halogen atoms.
Oxidation and Reduction: The major products are alcohols or alkanes, depending on the reaction conditions.
Applications De Recherche Scientifique
1-Bromo-4-chlorobutane-D8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chlorobutane-D8 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and interactions within the system. This helps in understanding the molecular targets and pathways involved in various processes.
Comparaison Avec Des Composés Similaires
1-Bromo-4-chlorobutane-D8 is unique due to its deuterium labeling. Similar compounds include:
1-Bromo-4-chlorobutane: The non-deuterated version of the compound.
1-Chloro-4-bromobutane: Another halogenated butane with different halogen positions.
1-Bromo-3-chloropropane: A similar compound with a different carbon chain length.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.
Propriétés
Numéro CAS |
1219803-72-1 |
|---|---|
Formule moléculaire |
C4H8BrCl |
Poids moléculaire |
179.511 |
Nom IUPAC |
1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
Clé InChI |
NIDSRGCVYOEDFW-SVYQBANQSA-N |
SMILES |
C(CCBr)CCl |
Synonymes |
1-BROMO-4-CHLOROBUTANE-D8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


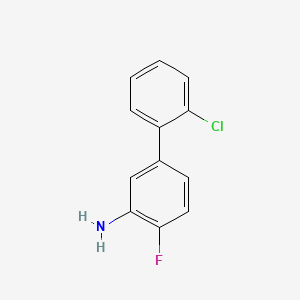
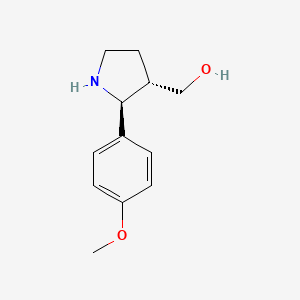
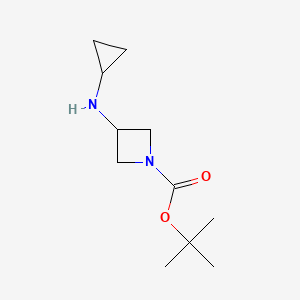

![5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596132.png)

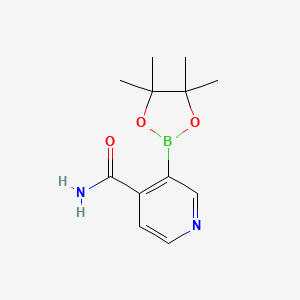
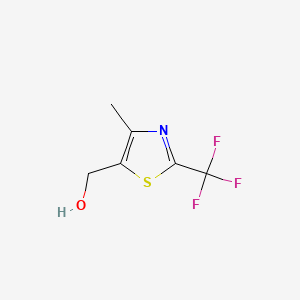
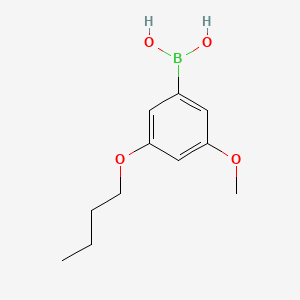
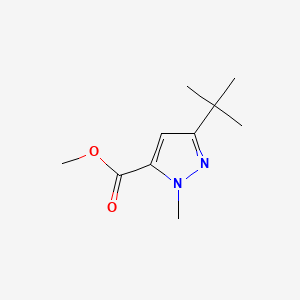
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
